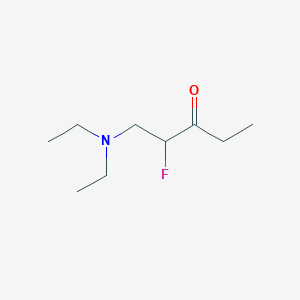
1-(Diethylamino)-2-Fluoro-3-Pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)-2-Fluoro-3-Pentanone is an organic compound that features a fluorine atom and a diethylamino group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-2-Fluoro-3-Pentanone typically involves the fluorination of a suitable precursor. One common method is the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride, which produces diethylaminosulfur trifluoride. This intermediate can then be reacted with a suitable ketone to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more stable fluorinating agents. The use of diethylaminosulfur trifluoride is preferred due to its reactivity and ease of handling compared to molecular fluorine .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethylamino)-2-Fluoro-3-Pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Diethylamino)-2-Fluoro-3-Pentanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)-2-Fluoro-3-Pentanone involves its interaction with molecular targets through its fluorine and diethylamino groups. These interactions can affect various biochemical pathways and molecular processes. The compound’s fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Diethylaminosulfur trifluoride: Used as a fluorinating agent in organic synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
Diethylpropion: An amphetamine that affects neurotransmitter levels.
Uniqueness: 1-(Diethylamino)-2-Fluoro-3-Pentanone is unique due to its specific combination of a fluorine atom and a diethylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical modifications and interactions.
Propriétés
Formule moléculaire |
C9H18FNO |
|---|---|
Poids moléculaire |
175.24 g/mol |
Nom IUPAC |
1-(diethylamino)-2-fluoropentan-3-one |
InChI |
InChI=1S/C9H18FNO/c1-4-9(12)8(10)7-11(5-2)6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
ZKBCSXRYMGJMJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CN(CC)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


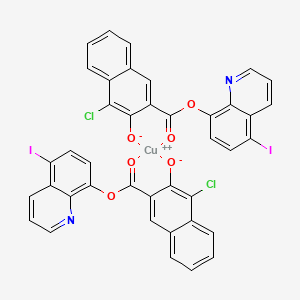
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
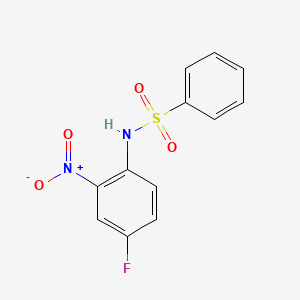
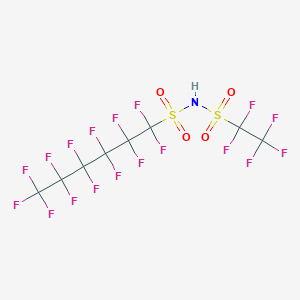


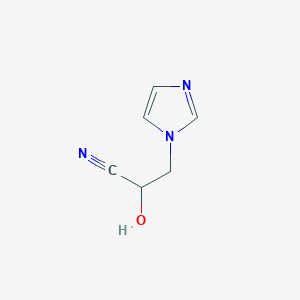
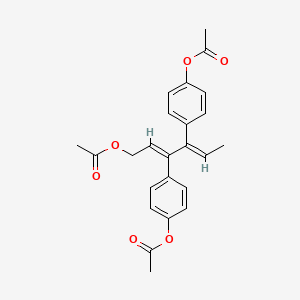
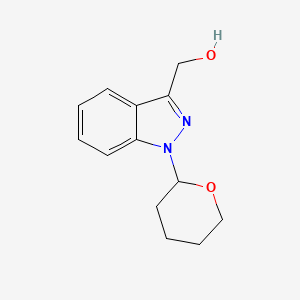
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
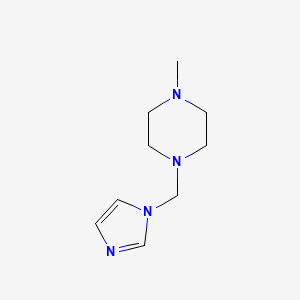
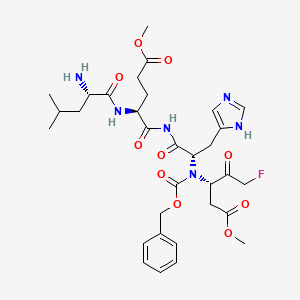
![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
